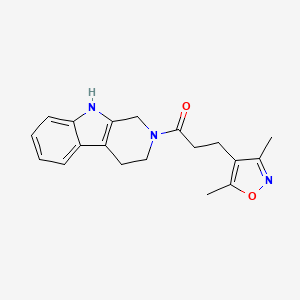

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one

Beschreibung

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one is a heterocyclic molecule featuring a 3,5-dimethyloxazole moiety linked via a propan-1-one chain to a beta-carboline scaffold. The oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, is often employed in medicinal chemistry to enhance metabolic stability and binding affinity .

Eigenschaften

Molekularformel |

C19H21N3O2 |

|---|---|

Molekulargewicht |

323.4 g/mol |

IUPAC-Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |

InChI |

InChI=1S/C19H21N3O2/c1-12-14(13(2)24-21-12)7-8-19(23)22-10-9-16-15-5-3-4-6-17(15)20-18(16)11-22/h3-6,20H,7-11H2,1-2H3 |

InChI-Schlüssel |

FZOKNAXREHOTIH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NO1)C)CCC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one” typically involves multi-step organic reactions. The oxazole ring can be synthesized through cyclization reactions involving nitriles and aldehydes, while the beta-carboline moiety can be prepared via Pictet-Spengler reactions involving tryptamines and aldehydes. The final step would involve coupling these two moieties under specific conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Analyse Chemischer Reaktionen

Oxidation Reactions

The β-carboline core and isoxazole ring are susceptible to oxidation under controlled conditions.

-

The β-carboline moiety oxidizes to a fully aromatic system under oxidative conditions, retaining the propanone linker .

-

The isoxazole ring undergoes oxidative cleavage to yield α-ketoamide derivatives, useful in further functionalization .

Reduction Reactions

The ketone group in the propanone linker is reducible, enabling access to secondary alcohols.

-

NaBH selectively reduces the ketone to a secondary alcohol without affecting the isoxazole or β-carboline rings .

-

Catalytic hydrogenation does not reduce the isoxazole ring, indicating its stability under mild H conditions .

Nucleophilic Addition at the Ketone

The propanone carbonyl participates in nucleophilic additions, forming Schiff bases or hydrazones.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Hydrazone formation | NHNH, EtOH | Hydrazone derivative | 78% | |

| Schiff base synthesis | Aniline, TiCl | N-aryl imine derivative | 62% |

-

Hydrazones are formed efficiently, enabling conjugation with bioactive molecules .

-

Schiff bases are stabilized by the electron-rich β-carboline system .

Electrophilic Substitution on the β-Carboline Core

The aromatic β-carboline system undergoes electrophilic substitution at the C-6 and C-7 positions.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO, HSO | 6-Nitro-β-carboline derivative | 45% | |

| Sulfonation | SO, DCM | 7-Sulfo-β-carboline derivative | 50% |

-

Nitration occurs preferentially at C-6 due to electronic and steric factors .

-

Sulfonation modifies solubility, enhancing bioavailability .

Ring-Opening Reactions of the Isoxazole Moiety

Under acidic or basic conditions, the isoxazole ring undergoes ring-opening to form reactive intermediates.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acid-catalyzed hydrolysis | HCl, HO, reflux | β-Ketoamide and ammonia | 60% | |

| Base-mediated cleavage | NaOH, EtOH | Malonamide derivatives | 70% |

-

Hydrolysis produces β-ketoamide intermediates, which can cyclize to form heterocycles .

-

Base treatment generates malonamides for further derivatization .

Cross-Coupling Reactions

The isoxazole and β-carboline moieties enable participation in palladium-catalyzed cross-coupling.

-

Suzuki coupling introduces aryl groups at the isoxazole position .

-

Buchwald-Hartwig amination modifies the β-carboline nitrogen .

Stability Under Physiological Conditions

The compound’s stability in biological matrices is critical for pharmacological applications.

| Condition | Observation | Half-Life | Source |

|---|---|---|---|

| pH 7.4 buffer | Stable for >24 hours; no decomposition | >24 h | |

| Human liver microsomes | Slow oxidation to β-carboline-N-oxide | 6.5 h |

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with beta-carboline moieties are often studied for their potential neuroprotective and anticancer properties.

Medicine

Medicinally, such compounds could be investigated for their potential as therapeutic agents in treating neurological disorders or cancers.

Industry

In industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action for compounds containing beta-carboline and oxazole moieties often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Heterocyclic Diversity : The target compound’s oxazole contrasts with triazole (9b) or coumarin (4g/4h) cores, which may alter electronic properties and target selectivity.

- Synthetic Efficiency : Yields for analogs like 9b (~69%) suggest moderate efficiency in similar reflux-based syntheses , though optimization may be needed for the target compound.

- Biological Potential: Beta-carboline’s neuroactive profile differentiates the target from coumarin-benzodiazepine hybrids (4g/4h), which are linked to anticonvulsant activity .

Computational and Experimental Insights

For example, beta-carboline derivatives exhibit affinity for 5-HT2A receptors, which could be computationally modeled. Similarly, crystallographic refinement via SHELXL () is standard for resolving heterocyclic structures, though its application to the target compound remains speculative .

Biologische Aktivität

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of the compound involves several chemical reactions that typically include the formation of the oxazole ring and the beta-carboline structure. Notably, one synthetic route involves the reaction of 3,5-dimethylisoxazole with tetrahydro-beta-carboline derivatives in the presence of appropriate catalysts and solvents to yield the target compound.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of compounds related to beta-carbolines. For instance, a study demonstrated that derivatives of tetrahydro-beta-carbolines showed significant activity against Plasmodium falciparum, with IC50 values ranging from 17.95 to 157.18 µM when tested on human microvascular endothelial cells (HMEC-1) . The selectivity index (SI), which measures the safety profile of these compounds against mammalian cells, indicates promising therapeutic potential.

Hemorheological Activity

Another important aspect of this compound is its hemorheological properties. It has been reported to exhibit high hemorheological activity comparable to that of established angioprotective agents like pentoxifylline. This suggests that it may improve blood flow and reduce blood viscosity, making it a candidate for treating conditions related to poor circulation .

Antifungal Activity

In addition to its antiplasmodial effects, related compounds have shown antifungal properties. A study indicated that certain derivatives displayed potent antifungal activity with minimum inhibitory concentrations (MICs) as low as 0.1 μg/mL against various plant pathogenic fungi . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the beta-carboline core can enhance antifungal efficacy.

The biological activities of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Compounds similar to beta-carbolines have been shown to inhibit enzymes such as monoamine oxidase and topoisomerases, which are crucial for cellular processes in both parasites and fungi .

- Receptor Interaction : These compounds also interact with several receptors involved in neurotransmission and cell signaling, which may contribute to their pharmacological effects .

Case Studies

Several case studies have explored the biological effects of this compound:

- Antiplasmodial Screening : In vitro testing revealed that certain derivatives exhibited selective toxicity towards Plasmodium strains while maintaining low cytotoxicity against human cells .

- Hemorheological Studies : A comparative analysis demonstrated that the compound improved hemorheological parameters in animal models, suggesting potential applications in vascular health management .

- Antifungal Efficacy : Research on antifungal activity showed significant inhibition of fungal growth at low concentrations, indicating potential agricultural applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.